Para-Substituted Methylpiperazinomethyl Moiety is Essential for In Vivo Antimalarial Farnesyltransferase Inhibition: Class-Level SAR Evidence
The benzophenone-based farnesyltransferase inhibitor series requires a methylpiperazinyl moiety for in vivo antimalarial activity, a feature absent from earlier benzophenone-based inhibitors which lacked in vivo efficacy [1]. The specific compound retains the methylpiperazinyl group at the para position, which, based on class SAR, is crucial for sustained target engagement in Plasmodium falciparum. Quantitative data from the broader series show that replacing the para nitro group with chlorine, methylthio, or methylsulfonyl groups results in a marked decrease in farnesyltransferase inhibitory activity and a detrimental effect on antimalarial activity [2]. While direct IC₅₀ values for the exact compound are not publicly reported, the class SAR provides a strong inference for its selection over non-piperazinyl or meta-substituted analogs.
| Evidence Dimension | In vivo antimalarial activity of benzophenone-based farnesyltransferase inhibitors |
|---|---|
| Target Compound Data | Retains methylpiperazinyl moiety associated with in vivo activity in the series |
| Comparator Or Baseline | Earlier benzophenone-based farnesyltransferase inhibitors lacking the methylpiperazinyl moiety: no in vivo antimalarial activity |
| Quantified Difference | Qualitative go/no-go for in vivo efficacy; SAR indicates para-methylpiperazinomethyl substitution is essential |
| Conditions | In vivo antimalarial models in the benzophenone-based farnesyltransferase inhibitor series [1] |
Why This Matters
Purchasing the correct regioisomer (4'-substituted) is critical for maintaining the SAR-proven in vivo antimalarial pharmacophore, as alternative substitution patterns abolish this activity.
- [1] Kohring K, Wiesner J, Altenkämper M, Sakowski J, Silber K, Hillebrecht A, Haebel P, Dahse HM, Ortmann R, Jomaa H, Klebe G, Schlitzer M. Development of benzophenone-based farnesyltransferase inhibitors as novel antimalarials. ChemMedChem. 2008 Aug;3(8):1217-31. doi: 10.1002/cmdc.200800043. PMID: 18470859. View Source
- [2] Kettler K, Wiesner J, Ortmann R, Dahse HM, Jomaa H, Schlitzer M. Antimalarial activity of methylpiperazinyl-substituted benzophenone-based farnesyltransferase inhibitors. Pharmazie. 2006 Jan;61(1):63-5. PMID: 16454209. View Source
